(6S)-1,5,5-Trimethyl-6-(3-nitropropyl)cyclohex-1-ene
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Overview
Description
(6S)-1,5,5-Trimethyl-6-(3-nitropropyl)cyclohex-1-ene is an organic compound that belongs to the class of cyclohexenes. Cyclohexenes are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a nitropropyl group attached to a cyclohexene ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-1,5,5-Trimethyl-6-(3-nitropropyl)cyclohex-1-ene can be achieved through several synthetic routes. One common method involves the alkylation of a cyclohexene derivative with a nitropropyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexene, followed by the addition of the nitropropyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6S)-1,5,5-Trimethyl-6-(3-nitropropyl)cyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroalkenes or nitroalcohols.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed
Oxidation: Nitroalkenes, nitroalcohols.
Reduction: Amines.
Substitution: Azides, ethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study the effects of nitroalkyl groups on biological systems.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: As an intermediate in the production of agrochemicals and materials.
Mechanism of Action
The mechanism of action of (6S)-1,5,5-Trimethyl-6-(3-nitropropyl)cyclohex-1-ene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the cyclohexene ring can undergo various transformations. The molecular targets and pathways involved would depend on the specific application and the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simple cyclohexene without the nitropropyl group.
1,5,5-Trimethylcyclohexene: Similar structure but lacks the nitropropyl group.
6-Nitrocyclohexene: Contains a nitro group but lacks the trimethyl and propyl groups.
Uniqueness
(6S)-1,5,5-Trimethyl-6-(3-nitropropyl)cyclohex-1-ene is unique due to the presence of both the trimethyl and nitropropyl groups, which may impart distinct chemical and biological properties compared to its simpler analogs.
Properties
CAS No. |
185101-07-9 |
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Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
(6S)-1,5,5-trimethyl-6-(3-nitropropyl)cyclohexene |
InChI |
InChI=1S/C12H21NO2/c1-10-6-4-8-12(2,3)11(10)7-5-9-13(14)15/h6,11H,4-5,7-9H2,1-3H3/t11-/m1/s1 |
InChI Key |
SRFOCVJQXMQLRV-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CCCC([C@@H]1CCC[N+](=O)[O-])(C)C |
Canonical SMILES |
CC1=CCCC(C1CCC[N+](=O)[O-])(C)C |
Origin of Product |
United States |
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